

Spectroscopic Data of 1-Benzyl-4-methylpiperidin-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-4-methylpiperidin-3-one

Cat. No.: B104484

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical spectroscopic data for the compound **1-Benzyl-4-methylpiperidin-3-one**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Core Data Summary

The following tables summarize the predicted spectroscopic data for **1-Benzyl-4-methylpiperidin-3-one**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.40	m	5H	Ar-H
3.60	s	2H	-CH ₂ -Ph
2.80 - 2.90	m	1H	N-CH ₂ - (ax)
2.65 - 2.75	m	1H	N-CH ₂ - (eq)
2.50 - 2.60	m	1H	-C(=O)-CH-
2.30 - 2.40	m	2H	-N-CH ₂ -CH ₂ -
2.10 - 2.20	m	1H	-CH ₂ -C(CH ₃)-
1.10	d	3H	-CH ₃

ax = axial, eq = equatorial, s = singlet, d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
209.0	C=O
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
127.5	Ar-CH
62.0	-CH ₂ -Ph
58.0	N-CH ₂ -
55.0	-C(=O)-CH-
45.0	-N-CH ₂ -CH ₂ -
35.0	-CH ₂ -C(CH ₃)-
15.0	-CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	Medium	C-H stretch (aromatic)
2980 - 2850	Medium-Strong	C-H stretch (aliphatic)
1715	Strong	C=O stretch (ketone)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1150	Medium	C-N stretch
740, 700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Proposed Fragment
203	40	[M] ⁺ (Molecular Ion)
112	30	[M - C ₇ H ₇] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
84	25	[C ₅ H ₁₀ N] ⁺
56	20	[C ₃ H ₆ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as **1-Benzyl-4-methylpiperidin-3-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- The ^1H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
- A standard single-pulse experiment is used.
- Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C .
- A relaxation delay of 2-5 seconds is often employed, especially to observe quaternary carbons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).^{[1][2]}
- If the sample is a solid, apply pressure using a built-in press to ensure good contact with the crystal.^[1]

2. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
- The sample is introduced into the high-vacuum source of the mass spectrometer.

2. Ionization (Electron Ionization - EI):

- The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).^{[3][4]}
- This causes the molecules to ionize and fragment.^{[3][4]}

3. Mass Analysis:

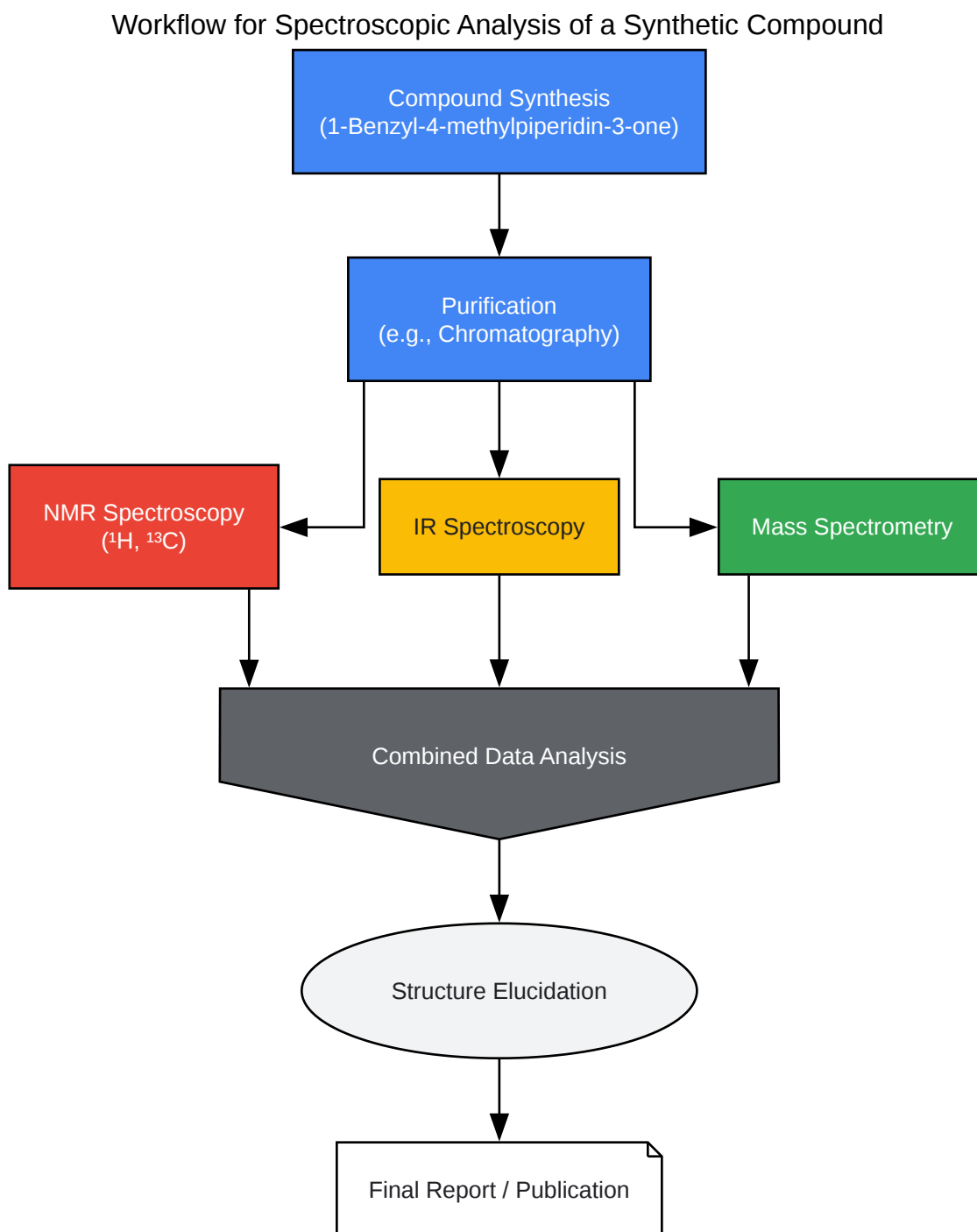
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

- The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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